molecular formula C14H25N3S B1532367 [3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine CAS No. 1243101-69-0

[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Cat. No.: B1532367
CAS No.: 1243101-69-0
M. Wt: 267.44 g/mol
InChI Key: KWPSHHLYTKLTBN-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)propylamine is a chemical compound with the molecular formula C14H25N3S and a molecular weight of 267.44 g/mol. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a propyl chain linked to a thienylmethyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)propylamine typically involves the reaction of 4-ethylpiperazine with 3-bromopropylamine, followed by the introduction of the thienylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethylpiperazin-1-yl)propylamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the thienylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)propylamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.

    Halocarbons: Compounds containing carbon atoms linked to halogen atoms.

Uniqueness

3-(4-Ethylpiperazin-1-yl)propylamine is unique due to its specific combination of a piperazine ring, an ethyl group, and a thienylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3S/c1-2-16-8-10-17(11-9-16)7-4-6-15-13-14-5-3-12-18-14/h3,5,12,15H,2,4,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPSHHLYTKLTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine
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[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine
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[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine

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